molecular formula C10H8ClNO3 B1404363 5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride CAS No. 222986-72-3

5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride

Cat. No.: B1404363
CAS No.: 222986-72-3
M. Wt: 225.63 g/mol
InChI Key: MOZMKYQFSDUTAZ-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C10H7NO3·HCl It is a derivative of furan and pyridine, two heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol or furfural.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated furan compound.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a methyl group attached to the furan ring.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the carboxylic acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents like bromine and chlorinating agents like thionyl chloride.

Major Products:

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Used in the design of new drug candidates.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Employed in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and pyridine rings provide a unique structural framework that allows for specific interactions with biological macromolecules. The carboxylic acid group can form hydrogen bonds, enhancing the binding affinity to target proteins.

Comparison with Similar Compounds

    5-(Pyridin-3-yl)furan-2-carboxylic acid: Similar structure but with the pyridine ring attached at the 3-position.

    5-(Pyridin-2-yl)furan-2-carboxylic acid: Similar structure but with the pyridine ring attached at the 2-position.

    5-(Pyridin-4-yl)thiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness:

  • The specific positioning of the pyridine ring at the 4-position in 5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride provides unique electronic and steric properties.
  • The combination of furan and pyridine rings offers a versatile scaffold for the development of new compounds with diverse biological activities.

Biological Activity

5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride (CAS No. 222986-72-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic applications.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Similar compounds have been shown to affect cellular processes by binding to specific receptors or enzymes, leading to alterations in metabolic pathways. For instance, compounds with furan moieties often exhibit significant interactions with proteins involved in signaling pathways.

Biochemical Pathways

Research indicates that this compound may disrupt several biochemical processes, including those related to inflammation and cell proliferation. The oxidation of thiol-containing residues in proteins can lead to the inhibition of key enzymes, affecting cellular metabolism and survival .

Antimicrobial Properties

Studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. Similar compounds have been documented to possess broad-spectrum antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . The structure-activity relationship (SAR) studies suggest that modifications to the furan ring can enhance its cytotoxic effects against various cancer types.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.76Induction of apoptosis
U-937 (Leukemia)0.11Cell cycle arrest
PANC-1 (Pancreatic Cancer)1.47Inhibition of proliferation

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating potent antimicrobial activity .

Study 2: Anticancer Potential

Another investigation focused on the compound's effects on MCF-7 and U-937 cell lines. Flow cytometry analysis revealed that treatment with the compound led to increased levels of cleaved caspase-3, suggesting activation of the apoptotic pathway . The study concluded that the compound could serve as a lead for developing new anticancer therapies.

Properties

IUPAC Name

5-pyridin-4-ylfuran-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3.ClH/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7;/h1-6H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZMKYQFSDUTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(O2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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